molecular formula C21H24FN3O3 B15184934 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid CAS No. 186293-50-5

1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid

Cat. No.: B15184934
CAS No.: 186293-50-5
M. Wt: 385.4 g/mol
InChI Key: LPFFKRSIFTURFF-DYVFJYSZSA-N
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Description

1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid is a complex organic compound with the molecular formula C21H24FN3O3 and a molecular weight of 385.432 . This compound is notable for its intricate structure, which includes a quinolizine core, a cyclopropyl group, and a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the quinolizine coreIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to known antibiotics.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit bacterial enzymes, disrupt cell wall synthesis, or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar compounds include other quinolizine derivatives and fluorinated organic molecules. Compared to these, 1-Cyclopropyl-7-fluoro-9-methyl-8-(4aR,7aR)-octahydro-pyrrolo(3,4-b)pyridin-6-yl-4-oxo-4H-quinolizine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

186293-50-5

Molecular Formula

C21H24FN3O3

Molecular Weight

385.4 g/mol

IUPAC Name

8-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid

InChI

InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m1/s1

InChI Key

LPFFKRSIFTURFF-DYVFJYSZSA-N

Isomeric SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4C[C@H]5CCCN[C@H]5C4

Canonical SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4

Origin of Product

United States

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